2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide
Description
The compound 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide is a thiazole-based acetamide derivative. Its structure comprises a 1,3-thiazole ring substituted with an acetamido group at position 2 and an acetamide-linked 4-fluorophenethyl group at position 2. This design confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c1-10(20)18-15-19-13(9-22-15)8-14(21)17-7-6-11-2-4-12(16)5-3-11/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMIAXJWDZXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which is achieved through the cyclization of appropriate precursors. The acetamido group is then introduced via an acylation reaction. The final step involves the attachment of the fluorophenyl ethyl group through a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Common reagents used in the industrial production include acetic anhydride, thionyl chloride, and fluorobenzene derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula; †Predicted using analogous data.
Research Implications
- Pharmacological Potential: The target compound’s acetamido group may reduce β3 receptor affinity compared to Mirabegron but could improve metabolic stability for prolonged action .
- Synthetic Accessibility : The thiazole core is synthetically tractable, but the 4-fluorophenethyl group may require multi-step alkylation or coupling reactions .
Biological Activity
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, an acetamido group, and a fluorophenyl moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 335.41 g/mol
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole rings have been evaluated for their activity against various pathogens, including bacteria and fungi. In particular, derivatives similar to this compound have demonstrated promising results against Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
The compound has also been investigated for its antiparasitic effects. A study highlighted that thiazole derivatives possess trypanocidal activity against Trypanosoma brucei, with some exhibiting IC50 values as low as 0.42 μM . This positions them as potential candidates for treating diseases such as African sleeping sickness.
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines. The compound's structural features allow it to interact with cellular targets, leading to apoptosis in cancer cells. For example, certain thiazole derivatives have shown low cytotoxicity in normal cell lines while effectively reducing viability in cancerous cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazole derivatives often inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) is a common mechanism through which these compounds exert cytotoxic effects on tumor cells .
Case Study 1: Trypanocidal Activity
A series of experiments conducted on thiazole derivatives showed that modifications in the substituents significantly influenced their trypanocidal potency. For instance, compounds with lipophilic groups demonstrated enhanced activity against T. brucei, indicating the importance of molecular structure in determining efficacy .
Case Study 2: Antitumor Effects
In a recent study involving various thiazole derivatives, one compound exhibited an IC50 value of 10 μM against the MCF-7 breast cancer cell line. The study concluded that the presence of the fluorophenyl group was crucial for enhancing the antiproliferative effects .
Data Tables
Q & A
Basic: What are the established synthetic routes for 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Acylation of the thiazole nitrogen using acetyl chloride or acetic anhydride to introduce the acetamido group.
- Step 3: Coupling the thiazole-acetamido intermediate with 2-(4-fluorophenyl)ethylamine via amide bond formation (e.g., using EDCI/HOBt as coupling agents).
Key reagents include hydrazine derivatives, ethyl bromoacetate, and catalysts like DMAP. Solvents such as DMF or dichloromethane are critical for maintaining reaction efficiency .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Temperature control: Maintain 0–5°C during acylation to minimize side reactions.
- Solvent selection: Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility of intermediates.
- Catalysts: Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolation.
Characterization via ¹H/¹³C NMR and HRMS ensures structural integrity .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify protons on the thiazole ring (δ 6.8–7.2 ppm), acetamido methyl group (δ 2.1 ppm), and fluorophenyl aromatic protons (δ 7.3–7.6 ppm).
- ¹³C NMR: Confirm carbonyl carbons (δ 165–170 ppm) and thiazole carbons (δ 120–140 ppm).
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
- HPLC: Assess purity (>95% via reverse-phase C18 columns) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Answer:
- Assay standardization: Use identical cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) across studies.
- Dose-response curves: Compare IC₅₀ values under consistent conditions (e.g., 48-hour exposure, 10–100 μM range).
- Purity verification: Re-test compounds with ≥98% purity (HPLC) to exclude confounding impurities.
- Mechanistic studies: Perform molecular docking to assess binding affinity for targets like EGFR (cancer) or bacterial topoisomerase IV (antimicrobial) .
Basic: What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?
Answer:
- Anticancer: MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa).
- Anti-inflammatory: ELISA-based TNF-α inhibition in LPS-stimulated macrophages.
Report activity as IC₅₀ or MIC with standard deviations from triplicate experiments .
Advanced: How does the fluorophenyl moiety influence structure-activity relationships (SAR)?
Answer:
The 4-fluorophenyl group enhances:
- Lipophilicity: Improves membrane permeability (logP ~2.8 calculated via ChemDraw).
- Target binding: Fluorine’s electronegativity stabilizes interactions with hydrophobic pockets (e.g., COX-2 or kinase active sites).
Comparative SAR table:
| Analog (R-group) | Bioactivity (IC₅₀, μM) |
|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 (EGFR) |
| 4-Chlorophenyl | 18.9 ± 2.1 |
| Phenyl (no halogen) | >50 |
| Data suggest halogenated aryl groups significantly boost potency . |
Advanced: What computational methods support mechanistic studies of this compound?
Answer:
- Molecular Dynamics (MD): Simulate binding stability with targets (e.g., 100-ns simulations in GROMACS).
- Density Functional Theory (DFT): Calculate electron distribution in the thiazole ring to predict reactivity.
- ADMET Prediction: Use SwissADME to estimate bioavailability (%F >50) and CYP450 inhibition risks .
Basic: What are the solubility and stability considerations for in vitro studies?
Answer:
- Solubility: DMSO stock solutions (10 mM) with dilution in PBS (final DMSO ≤0.1%).
- Stability: Store at –20°C under argon; monitor degradation via HPLC over 72 hours (room temperature).
- pH sensitivity: Avoid buffers below pH 6 to prevent acetamido hydrolysis .
Advanced: How can researchers design derivatives to improve metabolic stability?
Answer:
- Modifications: Replace the acetamido group with sulfonamide (resistant to esterases).
- Isosteres: Substitute thiazole with 1,2,4-triazole to reduce CYP3A4-mediated oxidation.
- Prodrugs: Introduce ester moieties for delayed hydrolysis in vivo .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis (risk of acetic anhydride fumes).
- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
